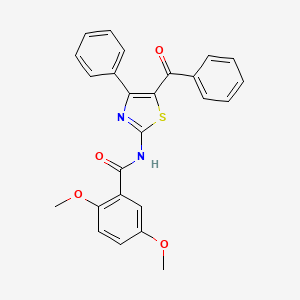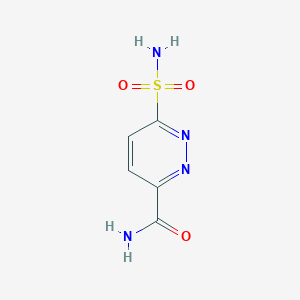
cis-3-Fluoro-3-(4-fluorophenyl)cyclobutanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Cis-3-Fluoro-3-(4-fluorophenyl)cyclobutanecarboxylic acid” is a chemical compound with the molecular formula C11H10F2O2 . It has a molecular weight of 212.2 . The compound is characterized by a cyclobutane core, which is a ring of four carbon atoms, substituted with a carboxylic acid group and a 4-fluorophenyl group .
Molecular Structure Analysis
The molecular structure of “cis-3-Fluoro-3-(4-fluorophenyl)cyclobutanecarboxylic acid” consists of a cyclobutane ring, which is a four-membered carbon ring. This ring is substituted at the 3-position with a fluorine atom and a 4-fluorophenyl group . The compound also has a carboxylic acid group attached to the cyclobutane ring .Applications De Recherche Scientifique
Structure and Conformation Analysis
Studies have demonstrated the molecular structure and conformation of similar compounds, such as cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid, through X-ray diffraction methods. These analyses reveal the puckering of the cyclobutane ring and the spatial arrangement of substituents, which are crucial for understanding the compound's reactivity and potential applications in designing molecules with desired spatial configurations (Reisner et al., 1983).
Conformational Preferences in Peptide Oligomers
The conformational preferences of β-peptide oligomers derived from similar cyclic cis-β-amino acids have been investigated, revealing a strong preference for a well-defined strand-like structure. This research indicates the potential of such compounds in the design of peptides with specific secondary structures, impacting the development of novel therapeutics (Hassoun et al., 2015).
Physicochemical Properties and Synthesis
Research on cis- and trans-3-alkyl- and 3-aryl-3-fluorocycobutylamines, derived from similar core structures, showcases the synthesis and comparison of their physicochemical properties. These studies contribute to the understanding of how fluorine substitution affects chemical properties such as acidity and lipophilicity, which is essential for drug design and development (Chernykh et al., 2015).
NMR Labeling for Membrane-Bound Peptides
A monofluoro-substituted amino acid, closely related to the compound of interest, has been designed as a conformationally restricted label for solid-state 19F NMR distance measurements. This application demonstrates the compound's utility in structural biology, particularly in studying the conformation of membrane-bound peptides and proteins (Tkachenko et al., 2014).
Antitumor Activity and Chemical Synthesis
The synthesis of new carboplatin derivatives by introducing substituents into the cyclobutane ring, including a study on compounds with similar structural features, shows enhanced antitumor activity. Such research underscores the potential of cyclobutane derivatives in medicinal chemistry, offering pathways to more effective cancer treatments (Bernhardt et al., 2004).
Propriétés
IUPAC Name |
3-fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c12-9-3-1-8(2-4-9)11(13)5-7(6-11)10(14)15/h1-4,7H,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPSAJZYTTYMGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC=C(C=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001178195 |
Source


|
| Record name | Cyclobutanecarboxylic acid, 3-fluoro-3-(4-fluorophenyl)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001178195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid | |
CAS RN |
2007920-55-8 |
Source


|
| Record name | Cyclobutanecarboxylic acid, 3-fluoro-3-(4-fluorophenyl)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001178195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone](/img/structure/B2647033.png)
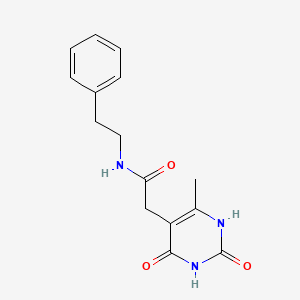

![N-[Cyano(cyclohexyl)methyl]-4-methylsulfonylbutanamide](/img/structure/B2647039.png)
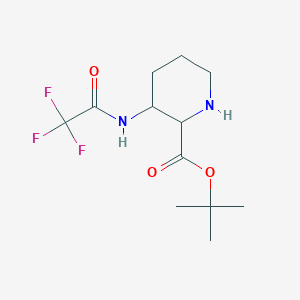
![4-[amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]-N,N-dimethylaniline](/img/structure/B2647042.png)
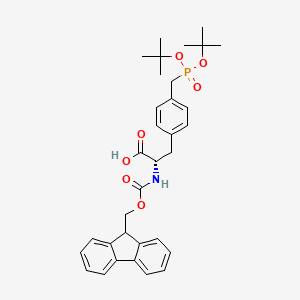
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-amine;hydrochloride](/img/structure/B2647046.png)
![2-[1-(6-Hydroxy-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)-2-methylpropyl]propanedinitrile; morpholine](/img/structure/B2647047.png)

